

Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide

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Compound of Interest		
Compound Name:	4-Nitrobenzoyl chloride	
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Introduction

4-Nitrobenzoyl chloride (C₇H₄CINO₃) is a pivotal intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its reactivity, largely dictated by the acid chloride and nitro functional groups, makes it a versatile building block in organic chemistry. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an indepth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-Nitrobenzoyl chloride**, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Nitrobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Nitrobenzoyl Chloride**

Chemical Shift (ppm)	Multiplicity	Assignment
8.44 - 8.39	Doublet	Aromatic H (ortho to -NO ₂)
8.34 - 8.29	Doublet	Aromatic H (ortho to -COCI)



Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 4-Nitrobenzoyl Chloride

Chemical Shift (ppm)	Assignment
167.5	Carbonyl Carbon (C=O)
151.0	Aromatic C (para to -COCI)
138.5	Aromatic C (ipso to -COCI)
132.0	Aromatic C (ortho to -COCI)
124.5	Aromatic C (ortho to -NO ₂)

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4-Nitrobenzoyl Chloride

Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
~3100	Medium	Aromatic C-H Stretch
~1770	Strong	C=O Stretch (Acid Chloride)
~1600	Medium	Aromatic C=C Stretch
~1525	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~870	Strong	C-Cl Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 4-Nitrobenzoyl Chloride



m/z	Relative Intensity (%)	Assignment
185	45	[M]+ (Molecular Ion)
150	100	[M-CI] ⁺
104	26	[M-CI-NO ₂]+
76	19	[C ₆ H ₄] ⁺
50	14	[C ₄ H ₂] ⁺

Ionization Method: Electron Ionization (70 eV)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 4-Nitrobenzoyl chloride.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution into a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16.
 - Acquisition Time: ~4 seconds.



- Relaxation Delay: 2 seconds.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Number of Scans: 1024.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (~1-2 mg) of 4-Nitrobenzoyl chloride into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.
 - Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
 - Place a small amount of the mixture into a pellet press die.



 Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semitransparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry

Protocol for EI-MS Analysis:

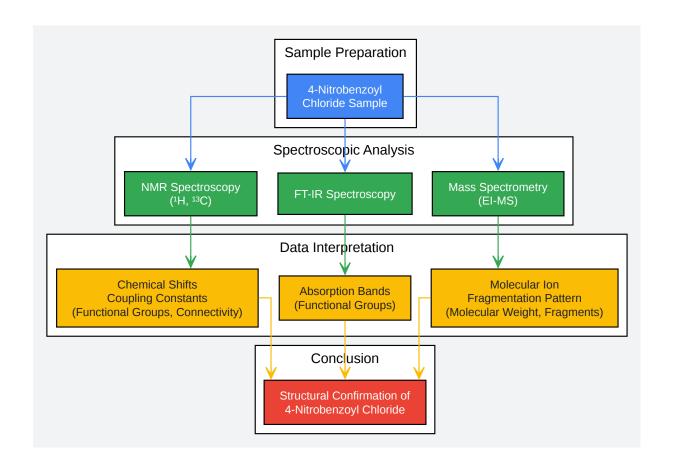
- Sample Introduction:
 - Dissolve a small amount of 4-Nitrobenzoyl chloride in a volatile solvent (e.g., dichloromethane or methanol).
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-300.



- o Ion Source Temperature: 200-250 °C.
- Data Analysis:
 - Identify the molecular ion peak [M]+.
 - Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **4-Nitrobenzoyl chloride**.



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Caption: Workflow for the spectroscopic characterization of **4-Nitrobenzoyl chloride**.







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